molecular formula C12H9ClFN3O B13580010 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide

Cat. No.: B13580010
M. Wt: 265.67 g/mol
InChI Key: PERSRFTYLXUOPK-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide is a synthetic pyrimidine derivative intended for research applications. Pyrimidine derivatives are recognized as versatile scaffolds in medicinal chemistry, attracting significant research interest due to their wide range of biological activities . Research Applications and Value: This compound is designed as a key intermediate for researchers exploring novel pharmacologically active molecules. Its molecular structure incorporates several features of interest: a chloro-substituted pyrimidine ring, which can act as a leaving group for further functionalization via nucleophilic aromatic substitution, and a carboxamide linker attached to a fluorinated aniline moiety. The presence of the fluorine atom and methyl group on the phenyl ring are common in drug design, as they can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers primarily utilize this compound in the synthesis of more complex molecules for screening against various disease targets. Pyrimidine-core structures are prevalent in studies targeting protein kinases, which are crucial in cell signaling pathways and are prominent targets in oncology research . Handling and Safety: Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9ClFN3O

Molecular Weight

265.67 g/mol

IUPAC Name

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C12H9ClFN3O/c1-7-2-3-9(4-10(7)14)17-11(18)8-5-15-12(13)16-6-8/h2-6H,1H3,(H,17,18)

InChI Key

PERSRFTYLXUOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-chloro-4-substituted pyrimidine intermediates

A robust method involves starting from 2-methylthio-4-chloropyrimidine compounds. The preparation includes two main steps:

  • Step 1: Substitution Reaction
    The 2-methylthio-4-chloropyrimidine reacts with an alkali base in a suitable solvent to substitute the methylthio group with the desired substituent (here, the 3-fluoro-4-methylphenyl moiety). The reaction solvents can be triethylamine, pyridine, sodium carbonate, potassium tert-butoxide, or sodium alkoxides. The alkali base is similarly chosen from these options to promote substitution with high selectivity and minimal by-products.

  • Step 2: Chlorination Reaction
    The intermediate 2-methylthio-4-substituted pyrimidine undergoes chlorination using reagents such as phosphorus oxychloride, thionyl chloride, sulfuryl chloride, or oxalyl chloride in solvents like methylene dichloride, acetonitrile, toluene, or tetrahydrofuran. This step installs the chloro group at position 2, yielding the target 2-chloro-4-substituted pyrimidine compound.

This two-step method is advantageous because it improves reaction selectivity, reduces isomer and by-product formation, and facilitates purification, ultimately enhancing yield and product quality.

Formation of the Carboxamide Group

The carboxamide functionality at position 5 is generally introduced by converting a carboxylic acid or ester precursor to an acyl chloride intermediate, which then reacts with the 3-fluoro-4-methyl aniline derivative to form the amide bond. Typical reagents for acyl chloride formation include thionyl chloride or oxalyl chloride. The amide coupling is performed under controlled conditions to ensure high conversion and purity.

Purification Techniques

Post-reaction purification often involves chromatographic methods such as silica gel column chromatography and recrystallization from ethanol or other suitable solvents to achieve high purity of the final compound.

Step Reagents/Conditions Notes
Substitution (Step 1) 2-methylthio-4-chloropyrimidine, alkali base (e.g., triethylamine), solvent (e.g., pyridine), 60–70°C, 9–10 hours High selectivity, minimizes isomer formation
Chlorination (Step 2) Phosphorus oxychloride or thionyl chloride, solvent (e.g., CH2Cl2), reflux or room temperature Efficient chlorination at position 2
Amide formation Acyl chloride intermediate, 3-fluoro-4-methylaniline, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature Mild conditions favor high yield and purity
Purification Silica gel chromatography, recrystallization from ethanol Removes impurities and by-products
  • The substitution-chlorination sequence yields the 2-chloro-4-substituted pyrimidine intermediates with yields typically around 50–70%, depending on reaction scale and conditions.
  • Amide formation proceeds with moderate to high yields (60–85%), with purity confirmed by spectroscopic methods (IR, ^1H-NMR, ^13C-NMR, mass spectrometry).
  • Reaction selectivity is critical to avoid formation of positional isomers (e.g., 4-chloro-2-substituted pyrimidines) and other by-products, which complicate purification.

The preparation of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide involves a carefully designed synthetic route starting from 2-methylthio-4-chloropyrimidine intermediates. The two-step substitution and chlorination strategy ensures high selectivity and yield of the key pyrimidine intermediate. Subsequent amide bond formation with 3-fluoro-4-methylaniline under mild conditions affords the target compound. Purification through chromatographic and recrystallization methods ensures the final product's high purity. This methodology is supported by multiple research reports and patent literature, emphasizing its reliability and efficiency in producing this biologically relevant compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups and alter its chemical properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including proteins and nucleic acids.

    Agricultural Chemistry: It is explored for its potential use as an agrochemical, such as a pesticide or herbicide, due to its ability to interfere with specific biological pathways in pests.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the context of its application, whether in medicinal chemistry or agricultural chemistry.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s pyrimidine core distinguishes it from related heterocyclic systems:

  • Pyrazolo-pyrimidines (e.g., 3-chloro-5-(4-fluorophenyl)-N-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide) introduce a fused bicyclic system, enhancing rigidity and steric bulk .

Substituent Position and Electronic Effects

  • Chloro and Carboxamide Positioning :

    • In the target compound, the 2-chloro and 5-carboxamide groups create a para relationship, optimizing electronic effects for receptor binding. By contrast, 5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide () places the carboxamide at position 4, which may reduce steric compatibility with certain active sites .
    • The ethylsulfanyl group in increases lipophilicity (logP ~3.5) compared to the target compound’s fluoro-methylphenyl group (estimated logP ~2.8), affecting membrane permeability .
  • Aromatic Ring Modifications :

    • The 3-fluoro-4-methylphenyl group in the target compound balances electron-withdrawing (fluoro) and electron-donating (methyl) effects, enhancing π-π stacking and van der Waals interactions. In contrast, 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide () features a trifluoromethylphenyl group, which introduces strong electron-withdrawing effects but may hinder solubility .

Comparative Data Table

Compound Name Core Structure Substituents Key Differences vs. Target Compound
Target Compound Pyrimidine 2-chloro, N-(3-fluoro-4-methylphenyl) Reference
5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Pyrimidine 5-chloro, 4-carboxamide (N-2-methoxyphenyl), 2-ethylsulfanyl Chloro/carboxamide positions; increased logP
5-Chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide Pyrimidine 5-chloro, 4-carboxamide (N-3-trifluoromethylphenyl), 2-fluorobenzylsulfanyl Trifluoromethyl group reduces solubility
3-Chloro-5-(4-fluorophenyl)-N-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo-pyrimidine 3-chloro, 2-carboxamide (N-pyridin-3-yl), 4-fluorophenyl, 7-trifluoromethyl Bicyclic core increases steric hindrance

Biological Activity

2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This compound is characterized by a chloro group, a fluoro group, and a methyl group on the phenyl ring, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C12H9ClFN3O
  • Molecular Weight : 265.67 g/mol
  • IUPAC Name : 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide
  • Canonical SMILES : CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N=C2)Cl)F

The biological activity of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. This mechanism is crucial in both therapeutic applications and agricultural applications where enzyme inhibition can disrupt pest biological pathways.

Biological Activity Overview

Research indicates that 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide exhibits several biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, with an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, showing potential as a selective COX-2 inhibitor. In comparative studies, it exhibited IC50 values similar to established anti-inflammatory agents .
  • Enzyme Inhibition :
    • Studies have highlighted its role in inhibiting specific enzymes linked to metabolic pathways in both human health and pest control. The compound's structural attributes allow for effective binding to enzyme active sites, which is critical for its function as a pharmacophore .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (μM)Reference
AntitumorMDA-MB-231 (TNBC)0.126
Anti-inflammatoryCOX-20.04
Enzyme InhibitionVarious metabolic enzymesNot specified

Case Study: Antitumor Efficacy

In a recent study, the efficacy of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide was evaluated against several cancer cell lines. The compound was found to inhibit proliferation significantly in MDA-MB-231 cells while having minimal effects on non-cancerous cells, suggesting a favorable therapeutic window for targeting cancerous tissues .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of this compound, where it was tested against COX enzymes using in vitro assays. The results indicated that it effectively suppressed COX-2 activity comparable to celecoxib, a well-known anti-inflammatory drug . This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.

Q & A

Basic Research Questions

1. Optimization of Synthesis Conditions Q: What experimental parameters are critical for optimizing the synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)pyrimidine-5-carboxamide? A: Synthesis optimization requires precise control of:

  • Temperature : Reactions involving pyrimidine carboxamides often proceed optimally between 60–120°C, depending on the step (e.g., amide coupling vs. halogenation) .
  • Solvent Choice : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency by stabilizing intermediates .
  • Reaction Time : Multi-step syntheses (e.g., sequential coupling and cyclization) may require 12–48 hours per step, monitored via TLC or HPLC .
  • Catalysts/Reagents : Use of EDC/HOBt for carboxamide bond formation minimizes racemization .

2. Characterization and Structural Validation Q: Which analytical techniques are recommended for confirming the structure and purity of this compound? A: A combination of methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., distinguishing chloro and fluoro groups via coupling patterns) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine’s 35^{35}Cl/37^{37}Cl split) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in the pyrimidine core or aryl substituents (critical for patent applications) .
  • HPLC-PDA : Quantifies purity (>95% for biological assays) and detects byproducts from incomplete reactions .

3. Stability Under Experimental Conditions Q: How should researchers assess the compound’s stability in storage or biological assays? A: Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C suggests solid-state stability) .
  • pH-Dependent Degradation : Test solubility and stability in buffers (pH 2–9) via UV-Vis spectroscopy over 24–72 hours .
  • Light Sensitivity : Store in amber vials if UV spectra indicate photodegradation (common in fluorinated compounds) .

Advanced Research Questions

4. Biological Target Identification Q: What strategies are effective for identifying this compound’s biological targets? A: Methodological approaches include:

  • Kinase Profiling Panels : Screen against 100+ kinases to identify inhibition (IC50_{50} values <1 µM suggest therapeutic potential) .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring protein stability post-treatment .
  • Molecular Docking : Prioritize targets (e.g., EGFR or VEGFR) using PyMOL or AutoDock, guided by the compound’s pyrimidine-carboxamide scaffold .

5. Addressing Contradictory Bioactivity Data Q: How should researchers resolve discrepancies in reported biological activity (e.g., varying IC50_{50} values across studies)? A: Key considerations:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., ATP levels vs. cell count) .
  • Metabolic Stability : Use liver microsomes to assess if rapid metabolism (e.g., cytochrome P450-mediated) reduces apparent potency .
  • Solubility Limits : Measure solubility in DMSO/PBS; precipitation in media can artificially lower activity .

6. Regioselective Functionalization Q: How can regioselectivity be achieved in modifying the pyrimidine ring or aryl substituents? A: Strategies include:

  • Directed Ortho-Metalation : Use bulky directing groups (e.g., TMS) to functionalize specific positions on the aryl ring .
  • Protecting Groups : Temporarily block reactive sites (e.g., fluoro groups) during halogenation or cross-coupling reactions .
  • Computational Guidance : DFT calculations predict electron-deficient sites (e.g., C4 on pyrimidine) for electrophilic attacks .

7. Structure-Activity Relationship (SAR) Studies Q: What structural modifications enhance potency or selectivity in this compound class? A: SAR insights from analogous compounds:

  • Chloro Substitution : C2-Cl on pyrimidine improves kinase binding but may increase toxicity .
  • Fluorinated Aryl Groups : 3-Fluoro-4-methylphenyl enhances metabolic stability and logP (optimal range: 2–3) .
  • Carboxamide Linkers : N-Methylation reduces hydrogen bonding but improves membrane permeability .

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